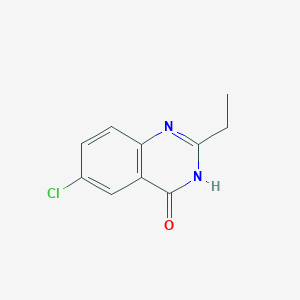

6-Chloro-2-ethylquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-ethyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h3-5H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKMAFVSZPCIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)Cl)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499789 | |

| Record name | 6-Chloro-2-ethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13164-99-3 | |

| Record name | 6-Chloro-2-ethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Chloro 2 Ethylquinazolin 4 1h One and Its Analogues

Classical and Contemporary Synthetic Routes to Quinazolin-4(1H)-ones

The construction of the quinazolin-4(1H)-one core can be achieved through a variety of synthetic pathways, ranging from traditional cyclization reactions to modern microwave-assisted and one-pot methodologies.

Utilization of 2-Aminobenzoic Acid Derivatives and Anthranilates in Cyclization Reactions

A cornerstone in the synthesis of quinazolin-4(1H)-ones is the use of 2-aminobenzoic acid (anthranilic acid) and its derivatives, such as anthranilates and anthranilamides. researchgate.net A widely employed method involves the acylation of anthranilic acid, followed by cyclization. For instance, the reaction of anthranilic acid with an appropriate acyl chloride or anhydride (B1165640) leads to the formation of an N-acylanthranilic acid, which can then be cyclized to the corresponding 2-substituted-4H-3,1-benzoxazin-4-one. nih.govuomosul.edu.iq This intermediate, upon treatment with an amine source like ammonia (B1221849) or hydrazine, yields the desired quinazolin-4(1H)-one. nih.govresearchgate.net

The Niementowski quinazoline (B50416) synthesis is a classical example, involving the thermal condensation of anthranilic acid with amides to produce 3H-quinazolin-4-ones. researchgate.net While effective, this method often requires high temperatures and long reaction times. researchgate.net Variations of this approach utilize different derivatives of 2-aminobenzoic acid to achieve the desired substitution pattern on the quinazolinone ring.

Annulation Approaches and Condensation Reactions

Annulation and condensation reactions represent another major avenue for the synthesis of the quinazolin-4(1H)-one scaffold. These methods often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative. A common strategy is the condensation of an anthranilamide with an aldehyde or ketone. nih.gov This reaction is frequently catalyzed by acids or Lewis acids and can proceed under various conditions, including solvent-free and microwave-assisted protocols. nih.gov

Furthermore, tandem reactions involving C-H amination and annulation of benzamides and amidines have been developed as a novel and efficient route to quinazolin-4(1H)-ones. nih.gov These copper-mediated reactions offer a direct approach to the desired heterocyclic system. Condensation of 2-aminobenzamides with various carbonyl compounds, such as aldehydes and ketones, is another versatile method. guidechem.commdpi.com The choice of the condensing agent and reaction conditions can be tailored to achieve specific substitutions on the quinazolinone core.

Advanced Synthetic Techniques: Microwave-Assisted and One-Pot Reactions

In recent years, the development of more efficient and environmentally friendly synthetic methods has led to the widespread adoption of microwave-assisted synthesis and one-pot reactions for the preparation of quinazolin-4(1H)-ones. researchgate.netresearchgate.net Microwave irradiation has been shown to significantly reduce reaction times and improve yields in many classical quinazolinone syntheses, such as the Niementowski reaction. researchgate.net It provides a rapid and efficient way to achieve cyclocondensation and other key bond-forming steps. researchgate.net

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. chemicalbook.com Three-component reactions, for example, involving an anthranilic acid derivative, an aldehyde, and an amine source, have been successfully employed for the direct synthesis of a variety of quinazolin-4(1H)-one derivatives. researchgate.net These advanced techniques not only streamline the synthetic process but also often lead to higher yields and purer products.

Targeted Synthesis of 6-Chloro-2-ethylquinazolin-4(1H)-one

The synthesis of the specifically substituted this compound requires a targeted approach, focusing on the introduction of the chloro and ethyl substituents at the desired positions of the quinazolinone core.

Precursor Synthesis and Intermediate Derivatization

The logical starting material for the synthesis of this compound is a 2-amino-5-chlorobenzoic acid derivative. 2-Amino-5-chlorobenzoic acid itself can be prepared from p-chloroaniline or 5-chloro-2-nitrobenzoic acid. patsnap.com This precursor can then be converted into a more reactive intermediate, such as 2-amino-5-chlorobenzamide, which is a key building block for the subsequent cyclization step. The amidation of 2-amino-5-chlorobenzoic acid or its ester can be achieved through various standard procedures.

To introduce the 2-ethyl group, two primary strategies can be envisioned. The first involves the acylation of 2-amino-5-chlorobenzoic acid with propionyl chloride or propionic anhydride. This would yield N-(propionyl)-2-amino-5-chlorobenzoic acid, which can then be cyclized to form the corresponding 6-chloro-2-ethyl-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) intermediate can subsequently be reacted with ammonia to furnish the target molecule, this compound.

An alternative approach involves the direct reaction of 2-amino-5-chlorobenzamide with a reagent that can provide the two-carbon unit at the 2-position. For instance, condensation with triethyl orthopropionate would directly lead to the formation of the 2-ethylquinazolinone ring system.

| Precursor | Reagent for 2-Ethyl Group | Intermediate | Final Product |

| 2-Amino-5-chlorobenzoic acid | Propionyl chloride/Propionic anhydride | 6-Chloro-2-ethyl-4H-3,1-benzoxazin-4-one | This compound |

| 2-Amino-5-chlorobenzamide | Triethyl orthopropionate | - | This compound |

Optimized Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, optimization of the reaction conditions is crucial. In the two-step synthesis via the benzoxazinone intermediate, the initial acylation of 2-amino-5-chlorobenzoic acid is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl generated when using propionyl chloride. The subsequent cyclization to the benzoxazinone can be promoted by dehydrating agents like acetic anhydride. The final conversion of the benzoxazinone to the quinazolinone by reaction with ammonia is often performed in a suitable solvent like ethanol (B145695).

For the direct condensation of 2-amino-5-chlorobenzamide with triethyl orthopropionate, the reaction is typically conducted at elevated temperatures, and a catalyst such as p-toluenesulfonic acid may be employed to facilitate the cyclodehydration. The removal of the ethanol byproduct can drive the reaction to completion.

| Reaction Step | Key Parameters for Optimization | Potential Yield Enhancement Strategy |

| Acylation of 2-amino-5-chlorobenzoic acid | Base, solvent, temperature | Use of an efficient acylating agent |

| Cyclization to benzoxazinone | Dehydrating agent, temperature | Microwave irradiation |

| Amination of benzoxazinone | Ammonia source, solvent, temperature | Anhydrous conditions |

| Condensation of 2-amino-5-chlorobenzamide | Catalyst, temperature, removal of byproduct | Use of a high-boiling point solvent |

Derivatization Strategies for Structural Modification of the Quinazolinone Scaffold

The quinazolinone scaffold is a foundational structure in medicinal chemistry, recognized for its stability and amenability to chemical modification. Derivatization of this core structure is a key strategy for the development of new therapeutic agents, as modifications to the substituents around the quinazolinone system can significantly alter physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have consistently shown that positions 2, 3, and the benzene ring of the quinazolinone core are particularly significant for modulating pharmacological effects. Strategic modifications at these key positions allow for the fine-tuning of a molecule's interaction with biological targets, leading to enhanced potency and selectivity. The following sections detail common and advanced derivatization strategies focused on these critical positions of the quinazolinone scaffold.

Substituent Variation at the 2-Position

The 2-position of the quinazolinone ring is a primary site for structural modification to explore and optimize biological activity. A wide array of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic systems, can be introduced at this position. The nature of the substituent at C-2 is often crucial for the molecule's interaction with target receptors or enzymes.

Common synthetic approaches to introduce diversity at this position often begin with versatile intermediates. For example, 2-mercaptoquinazolin-4(3H)-one analogues can be synthesized by reacting anthranilic acid derivatives with an appropriate isothiocyanate. The resulting thiol group serves as a handle for further nucleophilic substitution reactions, allowing for the attachment of various side chains. Another strategy involves the one-pot direct oxidative condensation of a 2-amino arylamide with an appropriate aldehyde, which can be used to install various aryl or substituted aryl groups at the 2-position.

Advanced methods, such as metal-catalyzed cross-coupling reactions and C-H activation, have further expanded the possibilities for C-2 functionalization. These techniques enable the direct introduction of substituents that are difficult to incorporate using traditional methods, offering an efficient pathway to novel analogues. For instance, SAR studies have revealed that a phenyl ring at the 2-position is often essential for certain biological activities, and the introduction of electron-donating or withdrawing groups on this phenyl ring can significantly alter the inhibitory potential of the compound.

| Substituent at 2-Position | Synthetic Precursor/Method | Significance/Example Finding | Reference |

|---|---|---|---|

| Phenyl group | Condensation of 2-aminobenzamide with styrene | Considered essential for effective dihydrofolate reductase (DHFR) inhibition. | |

| 3,4-Dihydroxyphenyl group | Oxidative condensation of 2-amino arylamide with 3,4-dihydroxybenzaldehyde | Demonstrated to be crucial for inhibitory activity against HIV-1 reverse transcriptase-associated ribonuclease H. | |

| Mercapto group (-SH) | Reaction of anthranilic acid with isothiocyanates | Serves as a versatile intermediate for further S-alkylation to introduce various side chains. | |

| Sulfonyl group | Reaction of 2-chloro-4-sulfonylquinazolines with an azide nucleophile, followed by tautomeric equilibrium and sulfinate replacement | Acts as a useful intermediate to achieve selective modification at the C2 position. |

Substituent Variation at the 3-Position

A common strategy involves the alkylation or arylation of the N-3 atom. For example, in the synthesis of the drug Diproqualone, an N-arylated molecule is obtained by adding 3-chloro-1,2-propanediol to a pre-formed quinazolinone intermediate. More complex modifications include the introduction of entire heterocyclic systems. In a search for potent DHFR inhibitors, the phenyl ring at the 3-position of a quinazolinone lead compound was replaced by a benzimidazole moiety. This change was designed to introduce additional π-interactions with the target receptor, which resulted in a compound with superior inhibitory activity.

Furthermore, linking bioactive fragments to the N-3 position is a widely used hybridizing strategy. Various amino acid-linked quinazolinone hybrids have been synthesized with the aim of providing additional hydrogen-bonding interactions at the target site. Another approach involves attaching sugar moieties or their open-chain analogues to create novel acyclic nucleosides, which can impart antiviral or other biological properties to the parent molecule.

| Substituent at 3-Position | Synthetic Approach | Rationale/Example Finding | Reference |

|---|---|---|---|

| Benzimidazole | Replacement of a phenyl ring at the 3-position with a benzimidazole group. | Provides an aromatic π-system with electron-rich properties, beneficial for additional π-interactions with target receptors. | |

| Amino acid fragments | Coupling of various amino acids to the N-3 position. | Intended to provide additional hydrogen-bonding interactions at the target site. | |

| Cyclopropyl group | Reaction of anthranilates with cyclopropyl isothiocyanate. | Used in the synthesis of 2-mercaptoquinazolin-4(3H)-one analogues for quorum sensing inhibition. | |

| Acyclic sugar analogues | Reaction of 2-hydrazonoquinazoline-4-one derivatives with aldoses. | Creates acyclic nucleoside analogues with potential for enhanced biological activity. | |

| (1-hydroxy-1-phenylpropan-2-yl) group | Synthesis using L-norephedrine as a starting unit. | Evaluated for cytotoxicity against various cancer cell lines. |

Modifications on the Quinazolinone Core Ring System

The introduction of electron-withdrawing groups, especially halogens, is a common and effective modification. For instance, studies have shown that placing halogen atoms, such as chlorine, at the 6-position often yields highly active compounds. The antifungal activity of certain quinazolinone derivatives was found to be significantly affected by the position and number of chlorine atoms on the core ring, with a 6,8-dichloro substituted analogue showing the highest activity compared to mono-chloro analogues.

Beyond simple substitution, more complex structural modifications involve the annulation of additional rings onto the quinazolinone core. Transition metal-catalyzed C-H bond functionalization offers an efficient route to construct fused-tetracyclic and other polycyclic quinazolinone systems. These strategies lead to rigid, conformationally constrained molecules with unique three-dimensional shapes, which can result in novel and highly specific biological activities. For example, replacing a naphthalene ring with a benzofuran ring ortho-condensed to the quinazolinone core was shown to be only slightly detrimental to the inhibitory activity in one study, demonstrating the impact of core ring modifications.

| Core Modification | Synthetic Strategy | Impact/Example Finding | Reference |

|---|---|---|---|

| Halogenation (e.g., Chlorine at C-6) | Synthesis from halogen-substituted anthranilic acid precursors. | Electron-withdrawing groups, particularly halogens in position 6, provided the most active compounds in a series of RNase H inhibitors. | |

| Di-halogenation (e.g., Chlorine at C-6 and C-8) | Synthesis from di-halogen-substituted precursors. | Showed superior antifungal activity compared to mono-chloro substituted analogues. | |

| Fused-Tetracyclic System | Co(III)-catalyzed [4+2] annulation of 2-aryl quinazolinone with an alkyne. | Creates novel, rigid polycyclic structures with unique properties. | |

| Introduction of Methoxy Groups | Synthesis from methoxy-substituted 2-aminobenzamide. | Used to probe the effect of electron-donating groups on the core ring system. |

Structure Activity Relationship Sar Investigations of Quinazolinone Derivatives

Impact of Halogen Substitution, with Emphasis on the 6-Chloro Position, on Biological Activity

The introduction of halogen atoms onto the benzene (B151609) ring of the quinazolinone nucleus is a well-established strategy for enhancing biological efficacy. SAR studies have consistently shown that the presence of a halogen at the 6-position can significantly improve the antimicrobial and antitumor activities of these compounds. nih.gov The 6-chloro substituent, in particular, is a key feature in several potent derivatives.

Research has demonstrated that series of novel 6-chloro-quinazolin derivatives linked to other bioactive systems exhibit good antitumor activities against various human cancer cell lines. nih.gov For instance, certain 6-chloro-quinazolin derivatives were identified as the most active members in a study against MGC-803 and Bcap-37 cancer cells, indicating that the 6-chloro moiety is a valuable component for developing potent antitumor agents. nih.govresearchgate.net

Beyond chlorine, other halogens also confer significant biological properties. Studies on 3-(4-phenylthiazol-2-yl) quinazolin-4(3H)-one derivatives revealed that the presence of two bromine atoms at positions 6 and 8 was crucial for potent antioxidant activity. unipa.it In other studies, 6-bromo derivatives have shown notable antifungal activity. cbijournal.com The nature of the halogen and its position can thus be tailored to target different biological outcomes. For example, while a chlorine atom at the 6-position is often linked to antitumor and antimicrobial effects, a chlorine atom at the 7-position has been shown to favor anticonvulsant activity in other quinazolinone series. nih.gov

The following table summarizes the impact of halogen substitutions on the biological activities of quinazolinone derivatives.

| Halogen | Position(s) | Observed Biological Activity |

| Chlorine | 6 | Antitumor, Antimicrobial nih.govnih.gov |

| Chlorine | 7 | Anticonvulsant nih.gov |

| Bromine | 6 | Antifungal cbijournal.com |

| Bromine | 6 and 8 | Antioxidant unipa.it |

| Dichlorine | 6 and 7 | PDE-3 Inhibition cbijournal.com |

Role of the 2-Ethyl Group and Other Alkyl/Aryl Substituents on Biological Activity Profiles

The substituent at the 2-position of the quinazolinone ring plays a pivotal role in defining the molecule's biological activity profile. nih.gov The size, lipophilicity, and electronic nature of this group influence the compound's interaction with its biological target. SAR explorations have shown that small alkyl groups, such as methyl, ethyl, or propyl, are frequently associated with significant biological effects. nih.govresearchgate.net

For example, the presence of a methyl or thiol group at the 2-position has been identified as essential for the antimicrobial activities of certain quinazolinone series. nih.gov In a study on 2-substituted quinazolinones, modifications to the side chain at this position had a profound impact on antiproliferative activity. nih.gov It was observed that increasing the side chain length from two carbons (ethyl group) to three carbons (propyl group) led to a decrease in antiproliferative effects, suggesting an optimal size for the alkyl substituent at this position for certain targets. nih.gov

The replacement of an alkyl group with an aryl substituent at the 2-position can also lead to potent compounds, though the activity profile may shift. The specific nature of the aryl group and any further substitutions on it are critical. This highlights the versatility of the 2-position as a point for chemical modification to fine-tune the biological properties of the quinazolinone scaffold.

The table below illustrates how different substituents at the C-2 position can affect biological activity.

| C-2 Substituent | Associated Biological Activity/Finding |

| Methyl | Essential for antimicrobial activity nih.gov |

| Ethyl | Potent antiproliferative activity nih.gov |

| Propyl | Diminished antiproliferative activity compared to ethyl nih.gov |

| Alkyne | Potent in vitro antibacterial activity acs.org |

| Cyclohexyl | 8-fold reduction in antibacterial MIC compared to a benzene ring acs.org |

Influence of N-Substituents at the 3-Position on Functional Outcomes

The nitrogen atom at the 3-position is a critical site for substitution, and modifications at this position have been shown to drastically alter the functional outcomes of quinazolinone derivatives. nih.govnih.gov Introducing different heterocyclic or aromatic moieties at N-3 is a common and effective strategy to enhance or modify the biological activity of the parent compound. nih.govunipa.it

For example, the introduction of a substituted aromatic ring at the 3-position is considered essential for the antimicrobial activities of some quinazolinone classes. nih.gov In one study, 3-thiazole and 3-benzothiazole-2-phenylquinazolinones demonstrated superior antimicrobial activity against Gram-positive bacteria. unipa.it Similarly, incorporating a 2-amino phenyl group at this position was found to increase anticonvulsant activity in a different series of compounds. nih.gov

The following table provides examples of N-3 substituents and their resulting functional effects.

| N-3 Substituent | Resulting Biological Activity |

| Substituted Aromatic Ring | Essential for antimicrobial properties nih.gov |

| Thiazole/Benzothiazole Ring | Enhanced antimicrobial activity against S. aureus unipa.it |

| 2-Amino Phenyl Group | Increased anticonvulsant activity nih.gov |

| Various Heterocyclic Moieties | General strategy to increase overall activity nih.gov |

Conformational Analysis and its Relation to Molecular Recognition and Biological Effects

The three-dimensional structure (conformation) of a quinazolinone derivative is fundamental to its biological activity, as it dictates how the molecule fits into and interacts with its target, such as an enzyme's active site or a receptor's binding pocket. Quinazolinone derivatives can exist in a dynamic equilibrium between two tautomeric forms: the lactam and the lactim form. nih.gov

In polar or aqueous environments, such as physiological conditions, the lactam conformer is generally more stable. nih.gov This conformational preference is crucial because it presents a specific three-dimensional arrangement of atoms and functional groups for interaction with biological macromolecules.

Cellular and Biochemical Activity Profiling in Research Models

Investigation of Antiproliferative Effects in Cellular Models

The capacity of 6-Chloro-2-ethylquinazolin-4(1H)-one and its related analogs to impede cancer cell proliferation has been a central theme of numerous preclinical studies. These investigations have explored its impact on cellular viability, growth inhibition, and the underlying mechanisms of cell cycle modulation and apoptosis induction.

Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated significant antiproliferative activity across a range of cancer cell lines. For instance, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their ability to inhibit the growth of A549 lung cancer cells. One notable compound from this series exhibited potent activity with a half-maximal inhibitory concentration (IC50) of 0.44 μM, showcasing the potential of this chemical class.

While direct IC50 values for this compound are not extensively detailed in the reviewed literature, the broader family of quinazolinones consistently displays cytotoxic effects against various cancer cell types. The structural modifications on the quinazolinone core, such as the chloro and ethyl groups at positions 6 and 2 respectively, are crucial in determining the potency and selectivity of these compounds.

Antiproliferative Activity of a Related Quinazolinone Derivative

| Compound | Cell Line | IC50 (μM) |

|---|

This table showcases the potent antiproliferative activity of a structurally related quinazolinone derivative, highlighting the potential of this chemical scaffold.

The antiproliferative effects of quinazolinone derivatives are often linked to their ability to interfere with the cell cycle and trigger programmed cell death, or apoptosis. Studies on related compounds have shown that they can induce cell cycle arrest, typically at the G1 or G2/M phases, preventing cancer cells from progressing through the division cycle.

For example, a novel quinazolinone derivative was found to induce G1-phase arrest in A549 lung cancer cells. This arrest is often a prelude to apoptosis. The induction of apoptosis by these compounds is a critical mechanism for their anticancer activity. Research has demonstrated that quinazolinone derivatives can promote apoptosis by disrupting the mitochondrial membrane potential. This disruption leads to the release of pro-apoptotic factors, ultimately culminating in cell death.

Furthermore, some quinazolinone-based compounds have been shown to induce apoptosis through the modulation of key signaling pathways and proteins involved in cell survival and death. For instance, certain derivatives have been observed to downregulate anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins.

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of this compound and its analogs are frequently attributed to their ability to interact with and inhibit specific enzymes and receptors that are pivotal in cancer cell signaling and survival.

Quinazolinone-based compounds are well-recognized as potent inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). EGFR is a key driver in many cancers, and its inhibition is a validated therapeutic strategy. The quinazoline (B50416) scaffold is a core component of several clinically approved EGFR inhibitors.

Research into novel quinazolinone derivatives continues to explore their potential as EGFR inhibitors. For example, a series of 2-((substituted-benzyl)amino)-6-phenoxyquinazolin-4(1H)-ones were designed and synthesized as EGFR tyrosine kinase inhibitors. One compound, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, demonstrated remarkable potency with an IC50 value of 1.37 nM against EGFR-TK. While specific data for this compound is not provided, the structural similarity suggests potential activity against this target. The interaction typically occurs within the ATP-binding site of the kinase domain, preventing the downstream signaling that promotes cell proliferation and survival.

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like those involving BRCA1/2 mutations. The quinazolin-4(3H)-one scaffold has been identified as a promising framework for the development of PARP inhibitors.

Studies have shown that certain quinazolin-4(3H)-one derivatives can effectively inhibit PARP-1. For instance, 8-Chloroquinazolin-4-ol, a related compound, was identified as a PARP-1 inhibitor with an IC50 of 5.65 μM. Another novel 4-hydroxyquinazoline (B93491) derivative exhibited an IC50 value of 63.81 nM against PARP1. These findings underscore the potential of the quinazolinone core, including this compound, to serve as a basis for the development of effective PARP inhibitors.

PARP-1 Inhibitory Activity of Related Quinazolinone Compounds

| Compound | IC50 (μM) |

|---|---|

| 8-Chloroquinazolin-4-ol | 5.65 |

This table illustrates the PARP-1 inhibitory potential of quinazolinone derivatives, suggesting a possible mechanism of action for compounds within this class.

Other Molecular Target Interactions (e.g., Dihydrofolate Reductase, Cyclooxygenase Enzymes, Bromodomain-Containing Proteins)

No specific studies detailing the interaction of this compound with dihydrofolate reductase (DHFR), cyclooxygenase (COX) enzymes, or bromodomain-containing proteins were identified. Research on other quinazolinone derivatives has shown that this chemical class can inhibit both DHFR nih.govbenthamdirect.comresearchgate.net and COX enzymes, nih.govnih.gov suggesting potential mechanisms for anticancer and anti-inflammatory effects, respectively. However, these findings are for the general scaffold and cannot be directly attributed to the specific 6-chloro-2-ethyl derivative.

Antimicrobial Activity against Specific Pathogens (In Vitro Studies)

Specific in vitro antimicrobial data for this compound is not available in the reviewed literature.

Antibacterial Spectrum and Efficacy in Bacterial Strains

A review of scientific databases yielded no specific data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against common Gram-positive or Gram-negative bacterial strains. The quinazolinone core is recognized for its antibacterial potential, and structure-activity relationship studies on other derivatives suggest that the presence of a halogen at the 6-position can enhance antimicrobial activity. nih.govnih.gov

Antifungal Spectrum and Efficacy in Fungal Strains

No studies were found that evaluated the in vitro efficacy of this compound against specific fungal pathogens like Candida albicans or Aspergillus niger. While various substituted quinazolinones have demonstrated antifungal properties, nih.govbiomedpharmajournal.orgacs.org data for this particular compound is absent.

Biofilm Formation Inhibition

The potential for this compound to inhibit biofilm formation has not been reported. Although certain quinazolinone analogues have been investigated as anti-biofilm agents against bacteria such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), nih.govbenthamdirect.comnih.gov this research has not included the 6-chloro-2-ethyl derivative.

Other General Research Activities and Biological Modulations

Modulation of Inflammatory Mediators (e.g., prostaglandins, COX enzymes)

There is no specific information available concerning the ability of this compound to modulate inflammatory mediators. The anti-inflammatory effects of many quinazolinone compounds are linked to their inhibition of COX enzymes, which are crucial for prostaglandin (B15479496) synthesis. nih.govnih.govmdpi.com Studies on structurally related compounds, such as certain 2-ethyl mdpi.com and 3-ethyl ajol.info quinazolinones, have noted anti-inflammatory activity, but this cannot be extrapolated to the 6-chloro variant without direct experimental evidence.

Antioxidant and Analgesic Research

A comprehensive review of scientific literature reveals a lack of specific studies investigating the antioxidant and analgesic properties of this compound. While the broader class of quinazolinone derivatives has been a subject of interest for these biological activities, research focusing explicitly on the 6-chloro-2-ethyl substituted variant is not publicly available.

The general quinazoline scaffold is recognized for its potential pharmacological effects. For instance, various derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activities. mdpi.com Structure-activity relationship (SAR) studies on some quinazolinones have shown that substitutions at different positions of the quinazoline ring can significantly influence their analgesic effects. mdpi.com One study noted that a 6-chloro substitution in a 2-phenylquinazoline (B3120039) derivative resulted in 43% inhibition in an acetic acid-induced writhing model, suggesting that the chloro group at this position can contribute to analgesic activity. mdpi.com However, without direct experimental data for this compound, its specific activity profile in this area remains undetermined.

Similarly, various quinazolinone derivatives have been explored for their antioxidant potential. mdpi.com These studies often focus on the molecule's ability to scavenge free radicals or chelate metals. The antioxidant capacity is typically influenced by the specific substituents on the quinazoline core. However, no dedicated research has been published detailing the antioxidant capacity of this compound.

Anticonvulsant Research in Pre-Clinical Models

There is no specific preclinical research available in the public domain that evaluates the anticonvulsant activity of this compound.

The quinazolin-4(3H)-one scaffold is historically significant in the context of anticonvulsant drug discovery, with methaqualone being a notable example that demonstrated sedative-hypnotic and anticonvulsant properties. mdpi.comnih.gov Research into this class of compounds has suggested that modifications at positions 2 and 3 of the quinazolinone ring are crucial for anticonvulsant potency. nih.gov Furthermore, a 6-chloro derivative of methaqualone was reported to have significant anticonvulsant effects against both electroshock- and pentylenetetrazol (PTZ)-induced seizures. nih.gov

Preclinical anticonvulsant screening typically involves models such as the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold. Neurotoxicity is often assessed using the rotarod test to evaluate motor impairment. Despite the known anticonvulsant potential within the 6-chloro-quinazolinone subclass, specific data from these or any other preclinical models for this compound have not been reported in the available scientific literature. Therefore, its efficacy and neurotoxicity profile as a potential anticonvulsant are currently unknown.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. kemdikbud.go.idsfc.ac.in This technique is crucial for understanding how quinazolinone derivatives, including 6-Chloro-2-ethylquinazolin-4(1H)-one, might interact with specific protein targets, such as enzymes or receptors, which are often implicated in disease. For instance, docking studies on various quinazolinone derivatives have been performed against targets like DNA gyrase, epidermal growth factor receptor (EGFR), and matrix metalloproteinase-13 (MMP-13). nih.govnih.govfrontiersin.org

The stability of a ligand-protein complex is determined by various non-covalent interactions. For quinazolinone derivatives, hydrogen bonding and π-π stacking are paramount. rug.nl

Hydrogen Bonding: The quinazolinone core contains hydrogen bond donors and acceptors that can form critical interactions with amino acid residues in a protein's active site. Studies on related compounds show that the carbonyl group and imine moiety of the quinazolinone ring frequently form hydrogen bonds with residues such as Lysine, Asparagine, and Serine. nih.govnih.gov These interactions are vital for anchoring the ligand in the correct orientation for biological activity.

Pi-Stacking (π-π stacking): The aromatic rings of the quinazolinone scaffold are capable of engaging in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan within the binding pocket. rug.nlnih.gov This type of interaction, where the electron clouds of aromatic rings overlap, contributes significantly to the binding affinity and stability of the complex. rug.nl The interplay between hydrogen bonding and π-π stacking is often crucial for the potent activity of these compounds. rug.nl

| Interaction Type | Key Amino Acid Residues | Role in Binding | Source |

|---|---|---|---|

| Hydrogen Bonding | Lys241, Asn247, Ser240, Asp239 | Anchors the ligand within the active site and ensures correct orientation. | nih.gov |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the ligand-protein complex through aromatic ring interactions. | rug.nlnih.gov |

| Hydrophobic Interactions | Ala238, Met253, Phe241, His222 | Enhances the stability of the compound within the receptor's hydrophobic pockets. | nih.govnih.gov |

| Electrostatic Interactions | Asp271, Arg305 | Contributes to the overall binding affinity through charge-based attractions. | nih.govnih.gov |

To quantify the strength of the ligand-protein interaction, computational methods estimate the binding affinity.

Docking Scores: Molecular docking programs use scoring functions to rank different binding poses of a ligand. These scores, typically expressed in kcal/mol, provide a rapid estimation of binding affinity. For example, docking studies of quinazolinone derivatives against DNA gyrase have reported docking scores ranging from -5.96 to -8.58 kcal/mol. nih.gov

MM-GBSA/PBSA: The Molecular Mechanics/Generalized Born Surface Area (and Poisson-Boltzmann Surface Area) methods offer a more accurate estimation of binding free energy. nih.govbiorxiv.org These techniques analyze snapshots from molecular dynamics simulations to calculate the energy of the ligand-protein complex, considering factors like electrostatic interactions, van der Waals forces, and solvation energy. nih.gov MM-GBSA calculations have confirmed that van der Waals and electrostatic interactions are primary drivers in the recognition of quinazolinone ligands by their target proteins. nih.gov This method is often used to refine and validate initial docking results. nih.gov

| Compound Type | Target | Method | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|---|

| Quinazolinone Schiff Base Derivatives | DNA Gyrase | Docking Score | -5.96 to -8.58 | nih.gov |

| Quinazolinone Derivatives | MMP-13 | MM/GBSA | -36.85 to -52.68 | nih.gov |

| Pyrido fused imidazo[4,5-c]quinolines | PI3K | Glide Score | -6.32 to -7.65 | nih.gov |

| Quinazolinone Derivatives | EphB3 | MM-GBSA | up to -74.13 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity using mathematical equations. nih.govnih.gov For quinazolinone derivatives, QSAR helps to understand which structural features are critical for their therapeutic effects and to predict the activity of new, unsynthesized compounds. nih.govnih.gov

The foundation of a QSAR model lies in molecular descriptors—numerical values that characterize the physicochemical properties of a molecule. nih.gov These can include electronic, steric, hydrophobic, and topological properties. nih.govnih.gov

For quinazolinone derivatives, studies have identified several important descriptors:

Electronic Descriptors: Atomic net charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with activity. orientjchem.org

Steric and Field Descriptors: In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields around the molecules are crucial. nih.govfrontiersin.org For instance, CoMFA models for quinazolinone MMP-13 inhibitors showed contributions of 43.1% from steric fields and 56.9% from electrostatic fields. nih.gov

Topological and Constitutional Descriptors: These describe aspects like molecular size, shape, and atom connectivity. nih.govigi-global.com

Once descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the QSAR model. nih.govorientjchem.org The robustness and predictive power of these models are evaluated using statistical parameters like the squared correlation coefficient (R²), cross-validated R² (q²), and external validation metrics (R²pred). nih.govnih.gov A reliable CoMSIA model for quinazolinone derivatives targeting MMP-13 reported a q² of 0.704 and an R² of 0.992. nih.gov

| QSAR Model | Statistical Parameter | Reported Value | Significance | Source |

|---|---|---|---|---|

| CoMFA (for MMP-13 inhibitors) | q² | 0.646 | Good internal predictive ability. | nih.govnih.gov |

| CoMFA (for MMP-13 inhibitors) | R² | 0.992 | Excellent fit of the model to the data. | nih.govnih.gov |

| CoMSIA (for MMP-13 inhibitors) | q² | 0.704 | High internal predictive ability. | nih.govnih.gov |

| CoMSIA (for MMP-13 inhibitors) | R²pred | 0.839 | Strong external predictive power. | nih.govnih.gov |

| 2D-QSAR (for EGFR inhibitors) | R²_test | 0.941 | Excellent predictive capability for external test set. | acs.org |

A validated QSAR model serves as a powerful predictive tool. rsc.org By inputting the descriptors of a novel, designed compound into the QSAR equation, its biological activity can be estimated before it is synthesized. nih.govnih.gov This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov For example, QSAR models for quinazolinone derivatives have been successfully used to design new compounds with potentially enhanced inhibitory activity against targets like EGFR and MMP-13. nih.govacs.org The contour maps generated from 3D-QSAR models provide visual guidance, indicating regions where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing groups) could improve activity. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations and Conformational Studies

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.netabap.co.in MD simulations track the movements and conformational changes of atoms, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. nih.govresearchgate.net For quinazolinone derivatives, MD simulations have been used to confirm the stability of docking poses and to observe how interactions, such as hydrogen bonds, are maintained or evolve during the simulation. nih.govnih.gov Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from these simulations can reveal the stability of the ligand in the binding pocket and the flexibility of nearby amino acid residues, respectively. researchgate.net Such studies have shown that quinazolinone derivatives can form stable complexes with their target proteins. researchgate.netabap.co.in

Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic picture of how a ligand, such as a quinazolinone derivative, interacts with its protein target. This approach allows for the assessment of the stability of the ligand-protein complex, which is a critical factor in determining the potential efficacy of a drug candidate.

Researchers have employed MD simulations to investigate the dynamic behavior of various quinazolinone derivatives complexed with their respective protein targets. For instance, studies on quinazolinone-based inhibitors of enzymes like Matrix Metalloproteinase-13 (MMP-13) and Epidermal Growth Factor Receptor (EGFR) have utilized MD simulations to analyze the stability of the complexes. nih.govfrontiersin.org Key metrics evaluated in these simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

Table 1: Key Parameters in Molecular Dynamics Simulations for Ligand-Protein Complex Stability

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed protein or ligand at a given time, relative to a reference structure. | Indicates the conformational stability of the protein-ligand complex over the simulation time. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom or residue from its average position over the course of the simulation. | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | Identifies key interactions that contribute to the binding affinity and specificity. |

Free Energy Landscape Analysis in Binding Mechanisms

Understanding the thermodynamics of ligand-protein binding is crucial for predicting binding affinity. Free energy landscape (FEL) analysis is a computational technique that provides a visual representation of the energy states of a molecular system as a function of specific conformational coordinates. This allows for the identification of the most stable binding poses and the energetic barriers between different conformational states.

The binding free energy of a ligand to a protein can be calculated using various methods, with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) being among the most widely used. plos.orgacs.orgnih.govsemanticscholar.orgresearchgate.netnih.gov These methods calculate the free energy of binding by combining the molecular mechanics energy of the system with a continuum solvation model. The total binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy.

Table 2: Components of Binding Free Energy Calculation using MM/PBSA and MM/GBSA

| Energy Component | Description |

| ΔE_vdw | van der Waals energy |

| ΔE_ele | Electrostatic energy |

| ΔG_pol | Polar solvation energy |

| ΔG_nonpol | Nonpolar solvation energy |

| ΔG_bind | Total binding free energy |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a standard tool in computational chemistry for predicting a wide range of molecular properties with high accuracy.

Electronic Structure and Reactivity Descriptors

DFT calculations are widely used to determine the electronic properties and reactivity of molecules. For quinazolinone derivatives, DFT studies have been conducted to understand their electronic structure, which is fundamental to their chemical behavior and biological activity. researchgate.netphyschemres.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Other quantum chemical descriptors that can be calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

A DFT study on derivatives of 6-chloro-2-methyl-quinazolin-4(3H)-one, a close analog of the target compound, has provided insights into how different substituents affect these electronic properties. researchgate.net Such calculations for this compound would provide a detailed understanding of its electronic structure and reactivity, which can be correlated with its biological activity and potential for chemical modifications.

Table 3: Quantum Chemical Descriptors from DFT Calculations

| Descriptor | Formula | Significance |

| HOMO Energy | E_HOMO | Related to electron-donating ability |

| LUMO Energy | E_LUMO | Related to electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron attracting tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Softness (S) | 1 / η | Ease of charge transfer |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic character |

Prediction of Electrochemical Properties

The electrochemical behavior of a molecule, such as its oxidation and reduction potentials, is directly related to its electronic structure. DFT calculations can be employed to predict these properties. While the direct prediction of electrochemical properties for this compound is not extensively documented, studies on related heterocyclic compounds like quinolines have demonstrated the utility of combining electrochemical experiments with DFT calculations. deakin.edu.au

The HOMO and LUMO energies calculated by DFT can be correlated with the oxidation and reduction potentials, respectively. A higher HOMO energy suggests an easier oxidation, while a lower LUMO energy indicates a more favorable reduction. These predictions can be valuable in understanding the metabolic fate of a drug molecule, as many metabolic reactions involve redox processes. Furthermore, understanding the electrochemical properties is crucial in the context of electrosynthesis, which is an environmentally friendly method for synthesizing organic compounds, including quinazolinones. nih.govrsc.org

Research Applications and Future Directions

6-Chloro-2-ethylquinazolin-4(1H)-one as a Lead Compound for Further Synthetic Exploration and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. The 6-chloro-quinazolinone core, as exemplified by this compound, has been identified as a valuable starting point for the development of new therapeutic agents.

Research has demonstrated that the position of the chloro-substituent on the quinazolinone ring is critical for biological activity. For instance, in studies on quorum sensing inhibitors, a 6-chloro-substituted quinazolinone demonstrated superior activity compared to its 7-chloro counterpart, highlighting the importance of this specific substitution pattern for optimization. mdpi.com

Synthetic exploration of this scaffold has led to the creation of novel derivatives with significant therapeutic potential. A series of new 6-chloro-2,3-dihydro-4(1H)-quinazolinones have been synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities. nih.gov Similarly, novel derivatives of 6-chloro-quinazolin linked to a 1,5-diaryl-1,4-pentadien-3-one system have been developed and tested for their antitumor activities against human cancer cell lines. nih.gov In this study, compounds 5a and 5f emerged as the most potent members, capable of inducing apoptosis in cancer cells, marking them as valuable templates for future drug development. nih.gov These findings underscore the role of the 6-chloro-quinazolinone skeleton as a foundational structure for generating diverse and potent bioactive molecules. nih.gov

| Lead Compound Series | Therapeutic Target/Activity | Key Findings | Reference(s) |

| 6-chloro-2,3-dihydro-4(1H)-quinazolinones | Antiemetic & Gastrointestinal Motility | Derivatives effectively enhance gut peristalsis, increase gastric emptying, and inhibit cisplatin-induced emesis. | nih.gov |

| 6-chloro-quinazolin derivatives (linked to 1,5-diaryl-1,4-pentadien-3-one) | Antitumor (MGC-803, Bcap-37, PC3 cells) | Compounds 5a and 5f showed potent activity and induced apoptosis in MGC-803 and Bcap-37 cells. | nih.gov |

| 6-chloro-substituted quinazolinone | Quorum Sensing Inhibition | The 6-chloro substitution provided better activity than the 7-chloro substitution. | mdpi.com |

Development of Novel Quinazolinone-Based Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of probes based on the quinazolinone scaffold allows researchers to visualize and investigate specific biological targets, such as G protein-coupled receptors (GPCRs). nih.govacs.org A common strategy involves conjugating the quinazolinone pharmacophore, which provides affinity and selectivity for the target, with a reporter group, typically a fluorophore for visualization. nih.gov

A series of quinazoline-based small-molecule fluorescent probes have been designed to detect α1-Adrenergic Receptors (α1-ARs). nih.govacs.org These probes were created by linking the quinazoline (B50416) moiety to fluorophores like coumarin (B35378) and fluorescein. nih.gov The design was based on the understanding that there is sufficient space around the core structure to accommodate the fluorophore without disrupting the probe's binding affinity to the receptors. nih.gov

Another innovative application is the development of "turn-on" fluorescent probes. For example, a quinazolinone-based probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) , was designed for the selective detection of carbon monoxide (CO). mdpi.com In its native state, NPQ is non-fluorescent, but upon reacting with CO, it is converted to the highly fluorescent 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ) , providing a clear signal for the presence of the target molecule. mdpi.com This reaction is rapid and selective, demonstrating the versatility of the quinazolinone scaffold in creating sensitive detection tools. mdpi.com

| Probe Name/Series | Target | Mechanism | Reference(s) |

| Quinazoline-coumarin/fluorescein conjugates | α1-Adrenergic Receptors (α1-ARs) | Direct fluorescence labeling of receptors. | nih.govacs.org |

| 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) | Carbon Monoxide (CO) | "Turn-on" fluorescence upon reduction of a nitro group to an amino group by CO. | mdpi.com |

Integration of Multi-Targeting Approaches in Quinazolinone Research

Complex diseases like cancer often involve multiple biological pathways, making them difficult to treat with single-target drugs. nih.gov The development of multi-target agents, which are single molecules designed to interact with two or more targets, is an emerging strategy to overcome drug resistance, improve efficacy, and potentially reduce side effects. nih.govresearchgate.net The quinazolinone scaffold has proven to be an excellent platform for designing such multi-target directed ligands. nih.gov

Quinazoline derivatives have been successfully designed as potent inhibitors of multiple intracellular targets simultaneously. One study described quinazolines that not only disrupt microtubule dynamics but also act as low nanomolar inhibitors of several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, such as EGFR, VEGFR-2, and PDGFR-β. nih.gov This dual action on both the cytoskeleton and key signaling pathways demonstrates a rational approach to creating more effective antitumor agents. nih.gov

Other successful examples include:

Dual STAT-3/c-Src Inhibitors: A series of quinazolinone derivatives were designed to concurrently inhibit Signal Transducer and Activator of Transcription 3 (STAT-3) and the proto-oncogene tyrosine-protein kinase Src (c-Src), both of which are implicated in cancer progression. nih.gov

Multi-target HDAC Inhibitors: Phthalazino[1,2-b]-quinazolinone derivatives have been developed as inhibitors of multiple histone deacetylase (HDAC) subtypes. nih.gov The lead compound, 8h , showed potent, nano-molar inhibitory activity against several cancer cell lines and was more effective than the established HDAC inhibitor SAHA (vorinostat) in a xenograft tumor model. nih.gov

| Quinazolinone Derivative Class | Biological Targets | Therapeutic Area | Reference(s) |

| Substituted Quinazolines | Microtubules, EGFR, VEGFR-2, PDGFR-β | Cancer | nih.gov |

| Phthalazino[1,2-b]-quinazolinones | Histone Deacetylases (HDACs) | Cancer (Hepatocellular Carcinoma) | nih.gov |

| Substituted Quinazolinones | STAT-3, c-Src | Cancer | nih.gov |

| Quinoline-Chalcone Hybrids | Various cancer-related targets | Cancer | mdpi.com |

Green Chemistry Approaches in Quinazolinone Synthesis Research

Traditional chemical synthesis often involves harsh conditions and the use of volatile, toxic organic solvents, leading to significant environmental waste. mdpi.comtandfonline.com Green chemistry aims to address these issues by developing more sustainable and environmentally benign synthetic methods. magnusconferences.com Research into quinazolinone synthesis has actively incorporated these principles.

Key green chemistry strategies applied to quinazolinone synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comtandfonline.com

Use of Greener Solvents: Harmful organic solvents are being replaced with safer alternatives. Deep Eutectic Solvents (DES), such as choline (B1196258) chloride:urea, have been successfully used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com Another example is the use of 2-methyl tetrahydrofuran (B95107) (2-MeTHF) as a biodegradable alternative to tetrahydrofuran (THF). nih.gov

Catalysis in Water: The development of catalysts that are effective in water, the most environmentally friendly solvent, is a major goal. An acid-functionalized magnetic silica (B1680970) heterogeneous catalyst has been used for the synthesis of quinazolinone derivatives in water at room temperature. nih.gov

Multi-Component, Metal-Free Reactions: A four-component, metal-free procedure has been developed for the preparation of substituted quinazolines from simple anilines, reducing reliance on potentially toxic heavy metal catalysts. rsc.org

These methods not only reduce the environmental impact of chemical synthesis but also often lead to higher yields, easier purification, and lower costs. magnusconferences.comnih.gov

| Green Chemistry Approach | Description | Advantages over Conventional Methods | Reference(s) |

| Deep Eutectic Solvents (DES) & Microwaves | Use of a DES (e.g., choline chloride:urea) as a solvent with microwave heating. | Avoids volatile organic solvents, faster reaction times. | mdpi.comtandfonline.com |

| Heterogeneous Catalysis in Water | An acid-functionalized magnetic silica catalyst enables the reaction in water. | Eliminates organic solvents, catalyst is easily recoverable. | nih.gov |

| Metal-Free Multi-Component Synthesis | A four-component reaction of anilines, aldehydes, and ammonium (B1175870) iodide without a metal catalyst. | Avoids heavy metal waste, uses readily available starting materials. | rsc.org |

| Alternative Solvents (2-MeTHF) | Use of 2-methyl tetrahydrofuran as a renewable and less hazardous solvent. | Eco-friendly alternative to solvents like THF. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques in Quinazolinone Research (e.g., NMR, IR, MS, X-ray Crystallography)

The synthesis of any new chemical entity requires rigorous characterization to confirm its structure and purity. For quinazolinone derivatives, a suite of advanced analytical techniques is employed to provide a comprehensive structural picture.

Spectroscopic Techniques (IR, NMR, MS):

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. In quinazolinone derivatives, characteristic absorption bands are observed for the carbonyl group (C=O) around 1610-1693 cm⁻¹ and the N-H group around 3332-3475 cm⁻¹. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. For example, in various 2,3-disubstituted quinazolin-4(3H)-ones, the aromatic protons typically appear in the δ 7.0-8.5 ppm range in the ¹H NMR spectrum, while the carbonyl carbon (C=O) gives a signal around δ 161 ppm in the ¹³C NMR spectrum. nih.govresearchgate.net Advanced techniques like DEPT-135 are also used to differentiate between CH, CH₂, and CH₃ groups. scispace.comresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further validating the proposed structure. mdpi.comnih.gov

X-ray Crystallography: While spectroscopic methods provide information about connectivity, single-crystal X-ray diffraction analysis reveals the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique is crucial for unambiguously confirming the structure of a new compound and understanding its conformational preferences. mdpi.comacs.org For example, X-ray analysis of two different quinazolinone analogues revealed that one adopted an extended conformation while the other had a folded structure. nih.gov This difference in 3D shape was correlated with a significant difference in their receptor binding affinity, demonstrating how structural elucidation can provide critical insights for rational drug design. nih.gov

| Technique | Information Provided | Example Application in Quinazolinone Research | Reference(s) |

| IR Spectroscopy | Identification of functional groups. | Detection of C=O (1610-1693 cm⁻¹) and N-H (3332-3475 cm⁻¹) stretches. | nih.govnih.gov |

| NMR Spectroscopy | Elucidation of the carbon-hydrogen framework. | Mapping of aromatic and aliphatic protons and carbons to confirm connectivity. | nih.govresearchgate.netscispace.com |

| Mass Spectrometry | Determination of molecular weight and formula. | Confirmation of the molecular ion peak [M+H]⁺ to verify the synthesized compound. | mdpi.comnih.gov |

| X-ray Crystallography | Precise 3D atomic arrangement and conformation. | Determining the folded vs. extended conformation of analogues to explain differences in biological activity. | mdpi.comacs.orgnih.gov |

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-ethylquinazolin-4(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation of chlorinated aniline precursors with carbonyl-containing reagents. For example, heating 2-chloroaniline with ethyl-substituted aldehydes in the presence of catalysts (e.g., POCl₃) can yield the quinazolinone core . Optimizing reaction temperature (120–150°C) and catalyst loading (10–20 mol%) improves yields by promoting cyclization while minimizing side reactions like hydrolysis. Solvent choice (e.g., DMF or toluene) also affects reaction kinetics and purity .

Q. How can the electronic and steric effects of substituents on the quinazolinone core be characterized?

Substituents like the 6-chloro and 2-ethyl groups alter electron density and steric hindrance, impacting reactivity. Techniques include:

- DFT calculations to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites.

- X-ray crystallography (e.g., as in related 6-chloro-3-phenethyl derivatives) to confirm bond lengths and angles, revealing steric clashes or conjugation effects .

- NMR spectroscopy (e.g., ¹H and ¹³C) to detect deshielding effects from electron-withdrawing groups like chlorine .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- Single-crystal X-ray diffraction to resolve stereochemistry and confirm substituent positions (e.g., as demonstrated for 6-chloro-2H-1,4-benzoxazin derivatives) .

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) and identify byproducts from incomplete cyclization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enzyme inhibition?

SAR studies on analogous quinazolinones (e.g., 6-chloro-4-phenyl derivatives) reveal that:

- Chlorine at position 6 enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Ethyl at position 2 balances lipophilicity and steric accessibility, improving cellular permeability . Comparative IC₅₀ data (e.g., antitumor activity of 10.5 µM for a 6-chloro derivative vs. 15.0 µM for a methoxy analog) highlight substituent effects on potency .

Q. What experimental strategies address contradictions in reported biological activities of quinazolinone derivatives?

Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.

- Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Substituent positional isomerism : Confirm regiochemistry via 2D NMR (e.g., NOESY for spatial proximity analysis) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Molecular docking (AutoDock Vina) to simulate binding to cytochrome P450 enzymes, predicting metabolic stability.

- ADMET prediction tools (e.g., SwissADME) estimate logP (∼2.5) and aqueous solubility, guiding formulation strategies.

- Pharmacophore modeling identifies critical hydrogen-bond acceptors (e.g., the carbonyl group at position 4) for target engagement .

Q. What methodologies validate the mechanism of action in cell-based assays?

- Western blotting to detect downstream signaling proteins (e.g., phosphorylated ERK for kinase inhibitors).

- Flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).

- CRISPR knockouts of putative targets (e.g., EGFR) to confirm compound specificity .

Methodological Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and analyze via LC-MS to identify hydrolysis products (e.g., cleavage of the ethyl group).

- Light exposure tests : Monitor UV-vis spectral changes under ambient and UV light to assess photodegradation .

Q. What strategies improve the synthetic scalability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.